5-(4-Ethylphenyl)-4H-1,2,4-triazol-3-amine
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Overview
Description
5-(4-Ethylphenyl)-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl-substituted phenyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)-4H-1,2,4-triazol-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-ethylbenzylamine with hydrazine hydrate and formic acid can lead to the formation of the desired triazole compound. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylphenyl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to the formation of amine derivatives. Substitution reactions can produce a wide range of substituted triazoles with varying functional groups.
Scientific Research Applications
5-(4-Ethylphenyl)-4H-1,2,4-triazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Triazoles are known to inhibit various enzymes and biological pathways, making them valuable in drug discovery.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. It serves as a tool for understanding the molecular mechanisms of various biological processes.
Industrial Applications: The compound is utilized in the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(4-Ethylphenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, leading to the disruption of metabolic pathways. Additionally, the compound can interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylphenyl)-4H-1,2,4-triazol-3-amine: Similar structure with a methyl group instead of an ethyl group.
5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-amine: Contains a chlorine atom instead of an ethyl group.
5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-amine: Contains a fluorine atom instead of an ethyl group.
Uniqueness
5-(4-Ethylphenyl)-4H-1,2,4-triazol-3-amine is unique due to the presence of the ethyl-substituted phenyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, binding affinity, and overall pharmacokinetic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H12N4 |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-(4-ethylphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-2-7-3-5-8(6-4-7)9-12-10(11)14-13-9/h3-6H,2H2,1H3,(H3,11,12,13,14) |
InChI Key |
BFRGJBVFZUGBJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=NN2)N |
Origin of Product |
United States |
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